molecular formula C9H10N2O B15275191 2-[4-(Aminomethyl)phenoxy]acetonitrile

2-[4-(Aminomethyl)phenoxy]acetonitrile

Cat. No.: B15275191
M. Wt: 162.19 g/mol
InChI Key: UPMAFYAOLWJSSB-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenoxy]acetonitrile is an organic compound with the molecular formula C9H10N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminomethyl group attached to a phenoxyacetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)phenoxy]acetonitrile typically involves the reaction of 4-(aminomethyl)phenol with chloroacetonitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-(aminomethyl)phenol is replaced by the nitrile group from chloroacetonitrile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)phenoxy]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(Aminomethyl)phenoxy]acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)phenoxy]acetonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenoxyacetonitrile moiety can participate in various chemical reactions, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)phenol: Similar structure but lacks the nitrile group.

    Phenoxyacetonitrile: Lacks the aminomethyl group.

    4-(Aminomethyl)benzonitrile: Similar structure but with a different substitution pattern.

Uniqueness

2-[4-(Aminomethyl)phenoxy]acetonitrile is unique due to the presence of both aminomethyl and nitrile groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-[4-(aminomethyl)phenoxy]acetonitrile

InChI

InChI=1S/C9H10N2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,6-7,11H2

InChI Key

UPMAFYAOLWJSSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)OCC#N

Origin of Product

United States

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